molecular formula C24H44O4 B15164211 12-(Hexanoyloxy)octadec-9-enoic acid CAS No. 189509-24-8

12-(Hexanoyloxy)octadec-9-enoic acid

Cat. No.: B15164211
CAS No.: 189509-24-8
M. Wt: 396.6 g/mol
InChI Key: VRXAKSBKJGDKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(Hexanoyloxy)octadec-9-enoic acid is a chemical compound with the molecular formula C24H44O4. It is an ester derivative of octadec-9-enoic acid (oleic acid) and hexanoic acid. This compound is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Hexanoyloxy)octadec-9-enoic acid typically involves the esterification of octadec-9-enoic acid with hexanoic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient catalytic processes, such as the use of immobilized enzymes or acid catalysts in continuous flow reactors. These methods enhance the yield and purity of the product while minimizing the environmental impact .

Chemical Reactions Analysis

Types of Reactions

12-(Hexanoyloxy)octadec-9-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

12-(Hexanoyloxy)octadec-9-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 12-(Hexanoyloxy)octadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadec-9-enoic acid and hexanoic acid, which can then participate in various metabolic pathways. The compound’s effects on cell membranes can influence membrane fluidity and permeability, impacting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Octadec-9-enoic acid (Oleic acid)
  • Hexanoic acid
  • 12-Hydroxy-9-octadecenoic acid (Ricinoleic acid)

Uniqueness

12-(Hexanoyloxy)octadec-9-enoic acid is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its parent acids. This esterification enhances its solubility in organic solvents and modifies its reactivity, making it a valuable compound for various applications .

Properties

CAS No.

189509-24-8

Molecular Formula

C24H44O4

Molecular Weight

396.6 g/mol

IUPAC Name

12-hexanoyloxyoctadec-9-enoic acid

InChI

InChI=1S/C24H44O4/c1-3-5-7-15-18-22(28-24(27)21-14-6-4-2)19-16-12-10-8-9-11-13-17-20-23(25)26/h12,16,22H,3-11,13-15,17-21H2,1-2H3,(H,25,26)

InChI Key

VRXAKSBKJGDKDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(=O)CCCCC

Origin of Product

United States

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